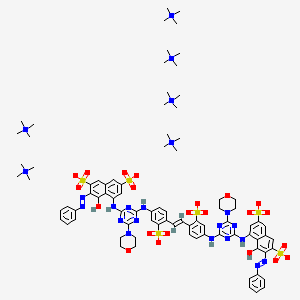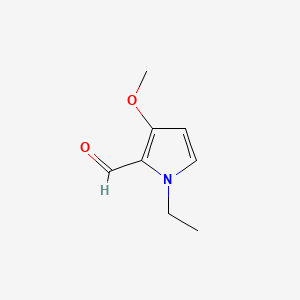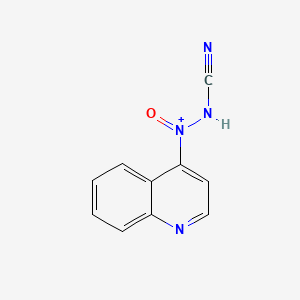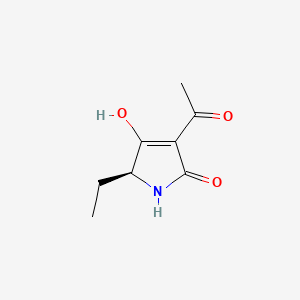
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrrolidine-2,4-dione family, which is characterized by a five-membered lactam ring. The presence of the hydroxyethylidene group at the 3-position and the ethyl group at the 5-position contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrolidine-2,4-dione ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylidene group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity. The compound’s effects are mediated through specific pathways, which can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Tenuazonic Acid: A structurally related compound with a similar pyrrolidine-2,4-dione core.
3-Acetyl-5-sec-butylpyrrolidine-2,4-dione: Another analogue with different substituents at the 3- and 5-positions.
Uniqueness
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethylidene group at the 3-position and ethyl group at the 5-position differentiate it from other analogues, potentially leading to unique reactivity and applications.
Properties
CAS No. |
113757-65-6 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 |
IUPAC Name |
(2S)-4-acetyl-2-ethyl-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-5-7(11)6(4(2)10)8(12)9-5/h5,11H,3H2,1-2H3,(H,9,12)/t5-/m0/s1 |
InChI Key |
KHNYGDRXPLYIOU-YFKPBYRVSA-N |
SMILES |
CCC1C(=C(C(=O)N1)C(=O)C)O |
Synonyms |
2,4-Pyrrolidinedione, 5-ethyl-3-(1-hydroxyethylidene)-, [S-(Z)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


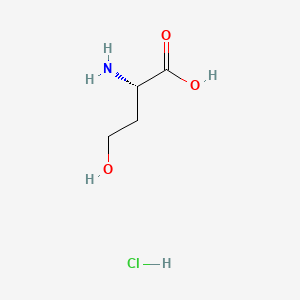
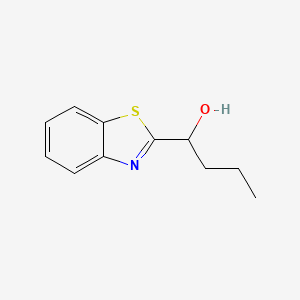
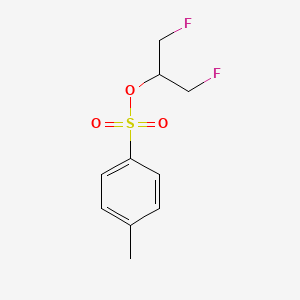

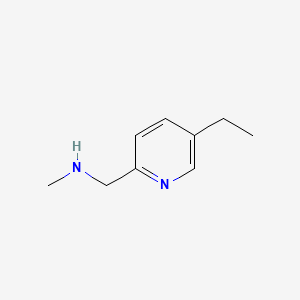

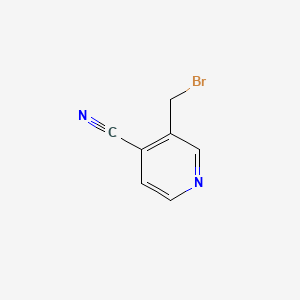
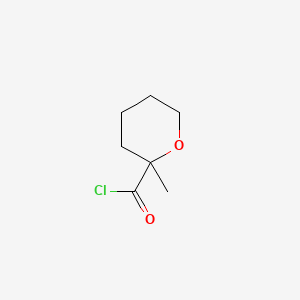
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
